1-(Butan-2-yl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H18O. It is a cycloalkane derivative, featuring a cyclopentane ring substituted with a butan-2-yl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Butan-2-yl)cyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with butan-2-yl bromide, followed by oxidation to introduce the aldehyde group. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The oxidation can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and oxidation steps are often optimized for large-scale production, utilizing catalysts such as palladium on carbon (Pd/C) and chromium-based oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The butan-2-yl group can undergo substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), electrophiles
Major Products Formed
Oxidation: 1-(Butan-2-yl)cyclopentane-1-carboxylic acid
Reduction: 1-(Butan-2-yl)cyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
1-(Butan-2-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the cyclopentane ring and butan-2-yl group contribute to the compound’s overall hydrophobicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxaldehyde: Similar structure but lacks the butan-2-yl group.
Cyclohexanecarboxaldehyde: Contains a cyclohexane ring instead of a cyclopentane ring.
1-(Butan-2-yl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring.
Uniqueness
1-(Butan-2-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both the butan-2-yl group and the cyclopentane ring, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-butan-2-ylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-3-9(2)10(8-11)6-4-5-7-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
TYNKPRDZKXZOCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.